molecular formula C15H13FN4O5 B4925580 N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide

N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide

Cat. No. B4925580
M. Wt: 348.29 g/mol
InChI Key: XEJXPRINHUVKNO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide, also known as FNAC, is a chemical compound with potential applications in scientific research. This compound is a hydrazine derivative that has been synthesized through a specific method. FNAC has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide involves its ability to inhibit specific enzymes and proteins in the body. N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been shown to inhibit the activity of beta-secretase, which is an enzyme that plays a role in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide can induce apoptosis in cancer cells, inhibit cancer cell growth, and inhibit the formation of amyloid beta plaques in Alzheimer's disease. N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has several advantages and limitations for laboratory experiments. One advantage is that it has shown potential as a therapeutic agent for cancer and Alzheimer's disease. Another advantage is that it has anti-inflammatory effects, which may be beneficial in the study of various inflammatory conditions. One limitation is that further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide and its potential side effects.

Future Directions

For the study of N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide include the development of new synthetic methods, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-fluoroaniline with 4-nitrophenol in the presence of a base to form 3-fluoro-4-nitrophenol. This intermediate product is then reacted with ethyl chloroformate to form 3-fluoro-4-nitrophenyl chloroformate. The final step involves the reaction of 3-fluoro-4-nitrophenyl chloroformate with hydrazine hydrate to form N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide.

Scientific Research Applications

N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has been studied for its potential applications in scientific research. One area of research involves the use of N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide as a potential anticancer agent. Studies have shown that N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[[2-(4-nitrophenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O5/c16-10-2-1-3-11(8-10)17-15(22)19-18-14(21)9-25-13-6-4-12(5-7-13)20(23)24/h1-8H,9H2,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJXPRINHUVKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide

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